molecular formula C12H11ClN2O6S3 B10874128 Methyl 5-chloro-3-[(4-sulfamoylphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(4-sulfamoylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10874128
M. Wt: 410.9 g/mol
InChI Key: BDDSVEKNWOAUFL-UHFFFAOYSA-N
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Description

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE is a complex organic compound that contains a thiophene ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The sulfonylated thiophene is then reacted with aniline to introduce the anilino group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-BROMO-2-THIOPHENECARBOXYLATE: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior.

Uniqueness

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer specific reactivity and binding characteristics. This makes it a valuable compound for studying enzyme inhibition and developing new materials.

Properties

Molecular Formula

C12H11ClN2O6S3

Molecular Weight

410.9 g/mol

IUPAC Name

methyl 5-chloro-3-[(4-sulfamoylphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H11ClN2O6S3/c1-21-12(16)11-9(6-10(13)22-11)24(19,20)15-7-2-4-8(5-3-7)23(14,17)18/h2-6,15H,1H3,(H2,14,17,18)

InChI Key

BDDSVEKNWOAUFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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